2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine consists of an imidazole ring with a tetramethylboron-containing substituent. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Scientific Research Applications
Synthesis and Characterization
One significant application involves the synthesis and characterization of compounds that are structurally related or utilize similar synthetic pathways. For instance, the synthesis of boric acid ester intermediates with benzene rings, where compounds are obtained through a three-step substitution reaction. These compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures optimized by density functional theory (DFT) align with the crystal structures determined by single crystal X-ray diffraction, revealing insights into their physicochemical properties (P.-Y. Huang et al., 2021).
Biological Activities
Although the direct studies on "2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine" and its immediate biological applications were not identified in the searched papers, related research on compounds with similar structural motifs or synthetic pathways has shown promising biological activities. For example, the development of compounds with potential antitumor, antifungal, and antibacterial properties through the synthesis of pyrazole derivatives illustrates the broader research interest in exploring the bioactive potential of complex organic compounds (A. Titi et al., 2020).
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, including the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical pathways due to their high reactivity . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Organoboron compounds are known for their high stability and low toxicity , which could potentially influence their bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN4O2/c1-11-18-9-7-13(20-11)21-14-10-12(6-8-19-14)17-22-15(2,3)16(4,5)23-17/h6-10H,1-5H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJEVZUXZHQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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